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  • Product: Methyl 2-aminobenzo[D]thiazole-5-carboxylate
  • CAS: 209459-07-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-aminobenzo[d]thiazole-5-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-aminobenzo[d]thiazole-5-carboxylate, a key building block in medicinal chemistry.[1] The benzothiazole scaffold is of significant interest due to its presence in a wide range of biologically active compounds.[2][3] A thorough understanding of its spectroscopic properties is crucial for structural confirmation, purity assessment, and as a reference for the characterization of its derivatives.

Structural and Spectroscopic Overview

Methyl 2-aminobenzo[d]thiazole-5-carboxylate possesses a fused bicyclic system consisting of a benzene ring and a thiazole ring, with an amino group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups and aromatic systems gives rise to a distinct and interpretable NMR spectrum. The following sections will detail the experimental NMR data and provide a comprehensive interpretation based on fundamental principles of NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum provides valuable information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.30s1H-H-4
7.92s2H-NH₂
7.83dd1H1.6, 8.0H-6
7.38d1H8.0H-7
3.83s3H-OCH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the molecule. The data was acquired in DMSO-d₆.

Chemical Shift (δ) ppmAssignment
170.2C-2
166.6C=O
157.4C-3a
131.6C-7a
127.5C-5
123.0C-6
122.2C-4
117.6C-7
52.3OCH₃

In-depth Spectral Interpretation and Causality

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum displays signals for the three protons on the benzene ring.

  • H-4 (8.30 ppm, singlet): The most downfield aromatic proton is H-4. Its significant deshielding is attributed to the anisotropic effect of the nearby carbonyl group of the methyl ester and the electron-withdrawing nature of the thiazole ring. It appears as a singlet as it has no adjacent protons to couple with.

  • H-6 (7.83 ppm, doublet of doublets): This proton is coupled to both H-7 (ortho-coupling, J = 8.0 Hz) and H-4 (meta-coupling, J = 1.6 Hz), resulting in a doublet of doublets. Its chemical shift is influenced by the electron-withdrawing ester group.

  • H-7 (7.38 ppm, doublet): This proton is ortho-coupled to H-6 (J = 8.0 Hz), appearing as a doublet. It is the most upfield of the aromatic protons due to its position relative to the electron-withdrawing substituents.

  • -NH₂ (7.92 ppm, singlet): The two protons of the primary amine appear as a broad singlet. The chemical shift of amine protons can be variable and is dependent on solvent, concentration, and temperature. In DMSO-d₆, the exchange rate is slow enough to observe a distinct signal.

  • -OCH₃ (3.83 ppm, singlet): The three equivalent protons of the methyl ester group give rise to a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule.

  • C-2 (170.2 ppm): This carbon is significantly downfield due to its direct attachment to two electronegative nitrogen and sulfur atoms within the thiazole ring and the exocyclic amino group.

  • C=O (166.6 ppm): The carbonyl carbon of the methyl ester is found at a characteristic downfield chemical shift.

  • Quaternary Carbons (157.4, 131.6, 127.5 ppm): These signals correspond to the carbons of the fused ring system that do not bear any protons (C-3a, C-7a, and C-5). Their specific assignments are based on predictive models and comparison with related structures.

  • Aromatic CH Carbons (123.0, 122.2, 117.6 ppm): These signals correspond to the protonated carbons of the benzene ring (C-6, C-4, and C-7). The chemical shifts are influenced by the electronic effects of the substituents.

  • -OCH₃ (52.3 ppm): The carbon of the methyl ester appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra for Methyl 2-aminobenzo[d]thiazole-5-carboxylate.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its high boiling point.[4]

  • Transfer: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure a homogeneous solution.

Instrument Parameters (for a 400 MHz Spectrometer)

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 512-1024 scans are generally required due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0 to 200 ppm is appropriate.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_output Final Output weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition (zg30, 16 scans) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (zgpg30, 1024 scans) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing (to DMSO-d6) phase->reference analyze Integration & Peak Picking reference->analyze report Interpreted Spectra & Data Tables analyze->report

Caption: Workflow for NMR analysis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 2-aminobenzo[d]thiazole-5-carboxylate are highly informative and allow for the unambiguous structural elucidation of the molecule. The chemical shifts and coupling patterns are consistent with the assigned structure and provide a valuable electronic and structural fingerprint. This guide serves as a comprehensive reference for researchers working with this compound and its derivatives, facilitating accurate characterization and supporting further drug discovery and development efforts.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 26(23), 7299. Retrieved from [Link]

  • American Chemical Society. (2021). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry, 64(1), 863-880. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 111-121. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Retrieved from [Link]

  • Krasavin, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8136-8144. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A class of carbonic anhydrase II and VII-selective inhibitors. Retrieved from [Link]

  • Elsevier. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 461-468. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

  • IOP Publishing. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Physics: Conference Series, 2525, 012001. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate, 98%. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of Methyl 2-aminobenzo[d]thiazole-5-carboxylate in Medicinal Chemistry

Executive Summary & Scaffold Profile Methyl 2-aminobenzo[d]thiazole-5-carboxylate (CAS: 209459-07-4) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its bicyclic heteroaromatic nature,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

Methyl 2-aminobenzo[d]thiazole-5-carboxylate (CAS: 209459-07-4) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its bicyclic heteroaromatic nature, which mimics the purine bases of ATP, making it an ideal template for kinase inhibitors. Furthermore, its rigid planar structure allows for intercalation into DNA, providing avenues for antimicrobial and antitumor applications.

The true value of this specific isomer (5-carboxylate) lies in its orthogonal reactivity :

  • C2-Amino Group: A nucleophilic handle for hinge-binding motifs (ureas, amides).

  • C5-Carboxylate Group: An electrophilic handle positioned to project substituents into the solvent-exposed region of a protein pocket, ideal for tuning physicochemical properties (solubility, logP).

Chemical Accessibility & Synthesis Protocols

While the 6-carboxylate isomer is more commonly encountered in general literature (e.g., Riluzole analogs), the 5-carboxylate requires a specific regiochemical approach to avoid isomeric mixtures.

Critical Causality in Synthesis

Direct thiocyanation (Hugerschoff reaction) of methyl 3-aminobenzoate often yields a mixture of 5- and 7-substituted isomers due to competing electronic effects. To ensure scientific integrity and purity, we recommend a stepwise construction from methyl 4-chloro-3-nitrobenzoate . This route guarantees the sulfur is installed para to the ester and the nitrogen meta, unequivocally yielding the 5-carboxylate.

Protocol A: Regioselective Synthesis of the Core Scaffold

Precursor: Methyl 4-chloro-3-nitrobenzoate.

Step 1: Thiolation and Reduction (One-Pot Equivalent)

  • Rationale: Displacement of the activated aryl chloride with sulfide, followed by reduction of the nitro group, generates the ortho-aminothiophenol intermediate, which is unstable and best cyclized immediately.

  • Reagents: Sodium sulfide nonahydrate (

    
    ), Sulfur (
    
    
    
    ), Sodium borohydride (
    
    
    ).
  • Procedure:

    • Dissolve methyl 4-chloro-3-nitrobenzoate (10 mmol) in EtOH (50 mL).

    • Add a solution of

      
       (15 mmol) and sulfur (1.5 mmol) in water (10 mL). Reflux for 4 hours (forms the disulfide).
      
    • Cool to 0°C. Add

      
       (40 mmol) portion-wise to reduce the disulfide and nitro groups simultaneously. Stir for 2 hours at RT.
      
    • Checkpoint: The solution should turn from dark orange to pale yellow, indicating formation of methyl 3-amino-4-mercaptobenzoate .

Step 2: Cyclization with Cyanogen Bromide

  • Rationale: CNBr provides the electrophilic carbon for the C2 position. This method is milder than high-temp urea fusions and yields the free amine directly.

  • Reagents: Cyanogen Bromide (CNBr).

  • Procedure:

    • To the fresh filtrate from Step 1 (containing the aminothiophenol), add CNBr (12 mmol) at 0°C. Caution: CNBr is highly toxic.

    • Stir at room temperature for 12 hours.

    • Neutralize with saturated

      
      .[1]
      
    • Filter the resulting precipitate.[2][3][4][5] Recrystallize from Ethanol/Water.[6]

    • Yield: Typically 65-75%.

    • Validation:

      
       NMR should show a singlet for the methyl ester (~3.8 ppm) and a broad singlet for the 
      
      
      
      (~7.8 ppm).

Application Note: Kinase Inhibitor Design (ATP-Competitive)

Mechanism of Action

In the context of kinase inhibition (e.g., Src, CDK, PI3K), the benzothiazole core acts as the adenine mimetic.

  • Hinge Binder: The N3 nitrogen and the C2-amino group (often derivatized to a urea or amide) form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Solvent Front: The C5-carboxylate is positioned to point towards the solvent interface. Hydrolysis and coupling to solubilizing groups (morpholine, piperazine) at this position improves ADME properties without disrupting binding affinity.

Protocol B: Orthogonal Library Generation

This workflow describes converting the scaffold into a functional drug lead.

Phase 1: C5-Functionalization (Solubility Handle)

  • Hydrolysis: Treat Methyl 2-aminobenzo[d]thiazole-5-carboxylate (1.0 eq) with LiOH (3.0 eq) in THF/Water (1:1) at RT for 4h. Acidify to pH 4 to precipitate the Acid Intermediate .

  • Amide Coupling:

    • Mix Acid Intermediate (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. Stir 15 min.

    • Add amine (e.g., N-methylpiperazine) (1.2 eq). Stir 12h.

    • Result: A scaffold with high water solubility.

Phase 2: C2-Functionalization (Specificity Handle)

  • Urea Formation:

    • Dissolve the C5-modified scaffold in dry THF.

    • Add an aryl isocyanate (e.g., 3-fluorophenyl isocyanate) (1.1 eq).

    • Reflux for 2-4 hours.

    • Result: Formation of the urea linkage, a critical pharmacophore for stabilizing the "DFG-out" (inactive) kinase conformation.

Visualization: Synthesis & SAR Logic

Figure 1: Divergent Synthesis Workflow

This diagram illustrates the conversion of the specific nitro-benzoate precursor into the scaffold and its subsequent divergent functionalization.

Benzothiazole_Workflow Precursor Methyl 4-chloro-3-nitrobenzoate Intermediate Methyl 3-amino-4-mercaptobenzoate Precursor->Intermediate 1. Na2S/S 2. NaBH4 Scaffold Methyl 2-aminobenzo[d]thiazole-5-carboxylate (THE SCAFFOLD) Intermediate->Scaffold CNBr, EtOH Path_Acid Hydrolysis (LiOH) -> Amide Coupling Scaffold->Path_Acid C5 Modification Path_Sandmeyer Sandmeyer Rxn (Diazotization -> Halogen) Scaffold->Path_Sandmeyer C2 Modification Path_Hydrazide Hydrazine Hydrate -> Oxadiazole Formation Scaffold->Path_Hydrazide C5 Modification Target_Kinase Kinase Inhibitor (Solubilized Tail) Path_Acid->Target_Kinase Target_Suzuki Bi-Aryl Systems (Suzuki Coupling) Path_Sandmeyer->Target_Suzuki Target_Microbial Antimicrobial Agents (Schiff Bases/Oxadiazoles) Path_Hydrazide->Target_Microbial

Caption: Divergent synthesis pathways starting from the regioselective precursor to diverse bioactive classes.

Figure 2: Structure-Activity Relationship (SAR) Map

Visualizing the binding mode logic for kinase targets.

SAR_Logic Core Benzothiazole Core (Planar Scaffold) N3 N3 Nitrogen (H-Bond Acceptor) Core->N3 C2 C2-Amino Group (H-Bond Donor) Core->C2 C5 C5-Ester/Acid (Solvent Exposure) Core->C5 Target_Hinge Kinase Hinge Region (Glu/Leu Backbone) N3->Target_Hinge Interaction C2->Target_Hinge Interaction Target_Solvent Solvent Front (Hydrophilic Pocket) C5->Target_Solvent Optimizes PK/Solubility

Caption: Pharmacophore mapping of the scaffold against a typical kinase ATP-binding pocket.

Data Summary: Reactivity Profile

PositionFunctional GroupReactivity TypeRecommended TransformationApplication
C2 Primary Amine (

)
Nucleophilic / Weakly BasicAcylation / Urea Formation Hinge binding, specificity.
C2 Primary AmineDiazotizableSandmeyer (

)
Precursor for Suzuki/Buchwald coupling.
C5 Methyl Ester (

)
ElectrophilicSaponification (Hydrolysis) Generate acid for amide coupling (Solubility).
C5 Methyl EsterElectrophilicHydrazinolysis Form hydrazides

1,3,4-oxadiazoles (Antimicrobial).
N3 Ring NitrogenBasicSalt Formation H-bond acceptor in biological systems.

References

  • Regioselective Synthesis of Benzothiazoles: Title: "Recent Developments in the Chemistry of 2-Aminobenzothiazoles." Source: Chemical Reviews (2018). URL:[Link]

  • Kinase Inhibitor Design: Title: "2-Aminobenzothiazoles in anticancer drug design and discovery." Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Antimicrobial Applications (Hydrazide derivatives): Title: "Synthesis and biological evaluation of 2-aminobenzothiazole derivatives." Source: Molecules (2021). URL:[Link]

  • Solid Phase Synthesis Context: Title: "Solid-Phase Synthesis of 2-Aminobenzothiazoles." Source: Journal of Combinatorial Chemistry (2008). URL:[Link]

Sources

Application

Introduction: The Strategic Union of a Privileged Scaffold and a Powerful Cross-Coupling Reaction

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of Methyl 2-aminobenzo[d]thiazole-5-carboxylate Derivatives The 2-aminobenzothiazole core is a celebrated "privileged scaffold" in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of Methyl 2-aminobenzo[d]thiazole-5-carboxylate Derivatives

The 2-aminobenzothiazole core is a celebrated "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique heterocyclic structure is a cornerstone in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] The versatility of this scaffold lies in its ability to be chemically modified to optimize interactions with specific biological targets.[1]

To unlock the full potential of this scaffold, synthetic chemists rely on robust and versatile methods for its elaboration. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used tools for forming carbon-carbon bonds.[7][8] Its popularity stems from its operational simplicity, the stability and low toxicity of its organoboron reagents, and its remarkable tolerance of diverse functional groups.[9][10]

This guide focuses on the application of the Suzuki-Miyaura coupling to derivatives of Methyl 2-aminobenzo[d]thiazole-5-carboxylate. By strategically functionalizing this core with aryl and heteroaryl moieties, researchers can rapidly generate libraries of novel compounds for screening in drug development programs. We will delve into the mechanistic underpinnings, provide field-proven protocols, and address the specific challenges associated with these nitrogen-rich heterocyclic substrates.

Mechanistic Overview: The Palladium Catalytic Engine

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][11][12] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the benzothiazole derivative, forming a Pd(II) intermediate.[8][12][13] This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[8][9][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(X)L₂] Organopalladium(II) Complex pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(Ar')L₂] Di-organopalladium(II) Complex oa_complex->trans_complex Transmetalation trans_complex->pd0  Regeneration product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination product->pd0 reagents Ar-X (Benzothiazole-Halide) reagents->oa_complex boronic Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ boronic->trans_complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge: Suzuki Coupling with Nitrogen-Containing Heterocycles

While powerful, the Suzuki reaction is not without its challenges, particularly when applied to nitrogen-containing heterocycles like 2-aminobenzothiazoles. The Lewis basic nitrogen atoms in the scaffold (both the endocyclic thiazole nitrogen and the exocyclic amino group) can act as competing ligands, coordinating to the palladium center.[14] This can lead to:

  • Catalyst Poisoning: The formation of stable, off-cycle palladium complexes deactivates the catalyst, leading to sluggish or incomplete reactions.[14][15]

  • Protodeboronation: An undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the reaction mixture), replacing the boron group with a hydrogen atom. This is especially problematic with electron-deficient heteroaryl boronic acids.[7][14]

Successful coupling of these substrates requires careful selection of reaction parameters to mitigate these issues.

Optimizing Key Reaction Parameters

The success of the Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent. For a substrate like Methyl 2-aminobenzo[d]thiazole-5-carboxylate, which contains a potentially base-sensitive ester and multiple nitrogen atoms, these choices are critical.

Palladium Precatalyst and Ligand Selection

The combination of a palladium source and a supporting ligand is the heart of the catalytic system.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, while Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can enter the catalytic cycle more directly.[7][16]

  • Ligands: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., PCy₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[9][16][17][18] They promote faster oxidative addition and reductive elimination, which can outcompete catalyst deactivation pathways.[17][19]

The Critical Role of the Base

The base is essential for the transmetalation step.[8][9] However, a strong base can hydrolyze the methyl ester on the benzothiazole substrate.

  • Inorganic Bases: A hierarchy of reactivity is often observed. Strong bases like NaOH or K₃PO₄ can accelerate transmetalation but pose a risk to the ester.[20][21] Milder carbonate bases like K₂CO₃ or Cs₂CO₃ are frequently used as a compromise, providing sufficient activity while preserving sensitive functional groups.[8][11] Powdered KF can be effective for substrates with very labile groups.[9]

  • Equivalents: Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are used to ensure the reaction proceeds to completion.[16]

The Solvent System

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly employed.[7][8]

  • Aqueous Mixtures: The addition of water is common and often beneficial. It helps dissolve the inorganic base and can accelerate the transmetalation step.[20][21] A typical ratio might be 3:1 to 5:1 of organic solvent to water.[20] The choice of solvent can significantly influence reaction rates and yields.[21]

Data Presentation: Optimizing Conditions

The following table illustrates how varying reaction parameters can impact the yield of a model reaction: the coupling of Methyl 6-bromo-2-aminobenzo[d]thiazole-5-carboxylate with phenylboronic acid.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq.)Solvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)1001265
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)1001258
3Pd₂(dba)₃ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)100692
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ Dioxane/H₂O (4:1)100495
5Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene /H₂O (4:1)110688
6Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ Dioxane/H₂O (4:1)100594

Data are representative and compiled based on general principles and literature precedents for similar heterocyclic systems.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 6-bromo-2-aminobenzo[d]thiazole-5-carboxylate with an arylboronic acid.

Materials and Reagents:
  • Methyl 6-bromo-2-aminobenzo[d]thiazole-5-carboxylate (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Experimental Workflow Visualization

Experimental_Workflow start Start reagents 1. Reagent Preparation Weigh solids in a Schlenk flask under inert gas. start->reagents setup 2. Reaction Setup Add degassed solvents via syringe. Purge with inert gas. reagents->setup reaction 3. Heating & Stirring Heat to desired temperature (e.g., 100 °C) with vigorous stirring. setup->reaction monitoring 4. Reaction Monitoring Track progress via TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete? workup 5. Aqueous Workup Cool to RT, quench with water, extract with organic solvent (e.g., EtOAc). monitoring->workup Complete? purification 6. Purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purification product 7. Product Characterization Confirm structure and purity via NMR, MS. purification->product end End product->end

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-bromo-2-aminobenzo[d]thiazole-5-carboxylate (e.g., 287 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 18.3 mg, 0.02 mmol) and the ligand (e.g., SPhos, 16.4 mg, 0.04 mmol).

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill the flask with inert gas three times. Add the degassed organic solvent (e.g., 8 mL of 1,4-dioxane) followed by degassed water (e.g., 2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-16 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the identity and purity of the final compound using NMR spectroscopy and mass spectrometry.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).[16]2. Insufficient degassing (oxygen present).[16]3. Catalyst poisoning by the substrate.[14]4. Poor quality or insufficient base.1. Use fresh catalyst and ligand. Ensure proper inert atmosphere storage.2. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[16]3. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to promote faster C-C bond formation.[17][22]4. Use a fresh, finely powdered base; consider a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Homocoupling 1. Presence of oxygen.[14][16]2. Using a Pd(II) precatalyst which can facilitate oxidative homocoupling during its reduction.1. Rigorously exclude oxygen from the reaction.[16]2. Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize this side reaction.[16]
Protodeboronation 1. Water content is too high or reaction is too slow.2. Boronic acid is particularly electron-deficient and unstable.[7][14]1. Reduce the amount of water or use anhydrous conditions if possible.2. Use the corresponding boronate ester (e.g., pinacol ester) which is often more stable.3. Use a more active catalyst system to accelerate the desired coupling over the undesired decomposition.
Ester Hydrolysis 1. Base is too strong or reaction temperature/time is excessive.1. Switch to a milder base (e.g., K₂CO₃).2. Try to lower the reaction temperature or shorten the reaction time by using a more active catalyst.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for functionalizing the medicinally important 2-aminobenzothiazole scaffold. Success with substrates like Methyl 2-aminobenzo[d]thiazole-5-carboxylate requires a nuanced understanding of the reaction mechanism and careful optimization of parameters. By selecting robust catalyst systems with bulky, electron-rich ligands and appropriately balancing the strength of the base against the lability of the ester, researchers can effectively mitigate common side reactions like catalyst poisoning and protodeboronation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful reaction to synthesize novel and diverse libraries of 2-aminobenzothiazole derivatives for the discovery of new therapeutic agents.

References

  • Current time information in Denbighshire, GB. Google Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki reaction. Wikipedia.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - NIH.
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Wiley Online Library.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. ResearchGate.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC.
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Request PDF - ResearchGate.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • an efficient suzuki reaction using a new benzothiazole/ pd(ii) species as catalyst in aqueous media. ResearchGate.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC.
  • The Suzuki Reaction. Chem 115 Myers.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters - ACS Publications.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. . Retrieved from

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Science and Technology.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Hue University Journal of Science: Natural Science.
  • Methyl 2-aminobenzo[d]thiazole-5-carboxylate. MySkinRecipes.
  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube.

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Method

Application Notes and Protocols for High-Throughput Screening of Methyl 2-aminobenzo[d]thiazole-5-carboxylate Derivatives

Abstract The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of key enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of key enzymes in signal transduction pathways.[1][2] Specifically, compounds based on the Methyl 2-aminobenzo[d]thiazole-5-carboxylate core are of significant interest for drug discovery programs targeting kinases and other enzymes implicated in oncology and inflammatory diseases.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening (HTS) assays tailored for this chemical series. We will detail both biochemical and cell-based protocols, emphasizing the scientific rationale behind methodological choices, rigorous quality control, and strategies for hit validation to ensure the identification of high-quality lead compounds.

Part 1: Foundational Principles for a Successful HTS Campaign

A successful HTS campaign is not merely the rapid testing of compounds; it is a systematic process designed to yield reliable, reproducible, and actionable data. The foundation of this process rests on careful target selection, a well-defined workflow, and stringent quality control.

1.1 Target Selection: Why Protein Kinases?

The 2-aminobenzothiazole moiety is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding pocket of many protein kinases.[3] This structural feature makes protein kinases a highly rational and productive target class for this scaffold. Numerous derivatives have shown potent inhibitory activity against various kinases, including those involved in cancer cell proliferation and angiogenesis, such as VEGFR-2, EGFR, and PI3K.[1][4] Therefore, the protocols outlined herein will focus primarily on kinase inhibition as the paradigmatic application.

1.2 The High-Throughput Screening Workflow

The journey from a large compound library to a validated hit series follows a multi-step cascade designed to systematically filter and characterize compounds of interest. Each step employs assays of increasing complexity and biological relevance, ensuring that resources are focused on the most promising candidates.[6][7]

HTS_Workflow cluster_0 Screening & Triage cluster_1 Hit Validation & Characterization cluster_2 Lead Generation Primary_Screen Primary Screen (Single Concentration) Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Screen->Hit_Confirmation ~1-5% Hit Rate Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Potency Orthogonal_Assay Orthogonal Assay (Confirm Mechanism) Dose_Response->Orthogonal_Assay Eliminate Artifacts Counter_Screen Counter-Screen (Assess Specificity) Orthogonal_Assay->Counter_Screen Cell_Based_Assay Cell-Based Assay (Confirm Activity & Permeability) Counter_Screen->Cell_Based_Assay SAR_Expansion SAR Expansion (Chemistry) Cell_Based_Assay->SAR_Expansion Validated Hits

Caption: The HTS workflow, from primary screening to validated hits for SAR.

1.3 The Cornerstone of HTS: The Z'-Factor

Before initiating a large-scale screen, the quality and reliability of the assay must be quantitatively assessed. The Z'-factor (pronounced "Z-prime") is the most widely accepted statistical parameter for this purpose.[8][9] It provides a measure of the separation between the positive and negative controls, taking into account both the dynamic range of the signal and the data variation.

The Z'-factor is calculated using the following formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or maximum inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., full enzyme activity, DMSO vehicle).

Table 1: Interpretation of Z'-Factor Values [9][10]

Z'-Factor Value Assay Classification Suitability for HTS
> 0.5 Excellent Ideal for HTS; high confidence in hit identification.
0 to 0.5 Marginal May be acceptable, but requires careful hit follow-up.[11]

| < 0 | Unacceptable | The assay is not suitable for screening. |

Expert Insight: Achieving a Z'-factor > 0.5 is the gold standard.[6] This is accomplished by optimizing reagent concentrations (enzyme, substrate, ATP), incubation times, and buffer conditions to maximize the signal window while minimizing variability. A "dry run" with controls only is mandatory before proceeding with the compound library.[6]

Part 2: Biochemical HTS Assay Protocols for Kinase Inhibition

Biochemical assays isolate the target enzyme and measure its activity directly. They are ideal for primary screening due to their simplicity, robustness, and scalability. Homogeneous, "mix-and-read" formats are preferred as they do not require separation or wash steps.[12]

2.1 Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

Principle: HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[13] A long-lifetime europium cryptate (donor) and a red-emitting fluorophore (acceptor) are used. In a kinase assay, a biotinylated substrate and a europium-labeled anti-phospho-substrate antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor leads to energy transfer and a specific emission from the acceptor. Inhibitors prevent this process.[14][15]

HTRF_Principle cluster_0 No Inhibition (High HTRF Signal) cluster_1 Inhibition (Low HTRF Signal) K_active Active Kinase pSub_Biotin Phospho-Substrate-Biotin K_active->pSub_Biotin Phosphorylation ATP ATP ADP ADP Sub_Biotin Biotin-Substrate Ab_Eu Anti-pSub-Eu (Donor) pSub_Biotin->Ab_Eu Binding SA_XL SA-Acceptor pSub_Biotin->SA_XL Binding Ab_Eu->SA_XL FRET (665nm) K_inhib Inhibited Kinase Sub_Biotin_2 Biotin-Substrate K_inhib->Sub_Biotin_2 No Reaction Inhibitor 2-ABT Derivative Inhibitor->K_inhib

Caption: Principle of a competitive HTRF kinase assay.

Methodology:

  • Assay Plate Preparation: Using an acoustic dispenser, add 50 nL of each Methyl 2-aminobenzo[d]thiazole-5-carboxylate derivative (typically at 10 mM in DMSO) to a 384-well low-volume plate. Add 50 nL of DMSO to control wells.

  • Enzyme/Inhibitor Pre-incubation: Add 5 µL of kinase solution prepared in kinase buffer. Gently mix and incubate for 15 minutes at room temperature.

    • Causality: This step allows the compound to bind to the kinase before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and biotinylated substrate prepared in kinase buffer. Mix and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Add 10 µL of detection mix containing the europium-labeled antibody and the SA-acceptor prepared in detection buffer. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.

Data Analysis:

  • Calculate the HTRF ratio: (Emission665nm / Emission620nm) * 10,000.

  • Calculate Percent Inhibition: 100 * (1 - (Ratiosample - Ratiopos) / (Rationeg - Ratiopos)).

Table 2: Typical HTRF Reagent Concentrations

Component Final Concentration Purpose
Kinase 0.1 - 5 nM Target enzyme
Peptide Substrate 100 - 500 nM Phosphorylation target
ATP Km,app Energy source, competitive ligand
Test Compound 10 µM Potential inhibitor
Anti-pSub-Eu 1-2 nM Donor fluorophore

| SA-Acceptor | 10-50 nM | Acceptor fluorophore |

2.2 Protocol: AlphaScreen® Proximity Assay

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) uses donor and acceptor beads that come into proximity during a binding event.[16] When a donor bead is excited at 680 nm, it releases singlet oxygen, which travels ~200 nm to an acceptor bead, triggering a chemiluminescent signal. For kinases, one bead can be conjugated to a biotinylated substrate (via streptavidin) and the other to a phospho-specific antibody. Inhibition prevents bead proximity and signal generation.[17]

AlphaScreen_Principle cluster_0 High AlphaScreen Signal cluster_1 Low AlphaScreen Signal (Inhibition) Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor Singlet O₂ (Signal) PhosphoSubstrate p-Substrate Donor->PhosphoSubstrate Streptavidin-Biotin Acceptor->PhosphoSubstrate Antibody Donor2 Donor Bead Acceptor2 Acceptor Bead Substrate Substrate Inhibitor Inhibitor

Caption: Principle of a competitive AlphaScreen kinase assay.

Methodology:

  • Compound Plating: Dispense 50 nL of compounds or DMSO into a 384-well plate (e.g., ProxiPlate).

  • Kinase Reaction:

    • Add 5 µL of a solution containing the kinase and biotinylated substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for the optimized time (e.g., 60 minutes) at room temperature.

    • Causality: Performing the enzymatic reaction first allows for precise control over the reaction time before detection reagents are added.

  • Reaction Termination & Detection:

    • Add 5 µL of a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the anti-phospho-antibody-conjugated Acceptor beads. Incubate for 60 minutes.

    • Add 5 µL of Streptavidin-Donor beads. Incubate for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader.

Part 3: Cell-Based HTS Assays

While biochemical assays are excellent for primary screening, they do not provide information on cell permeability, off-target effects, or general cytotoxicity.[18] Cell-based assays are a critical next step to qualify hits in a more physiologically relevant environment.[19][20]

3.1 Protocol: Cytotoxicity Counter-Screen (CellTiter-Glo®)

Principle: This assay quantifies the number of viable cells by measuring ATP, which is a hallmark of metabolically active cells.[19] A supplied reagent lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates cell death or metabolic inactivity.

Methodology:

  • Cell Plating: Seed cells (e.g., a relevant cancer cell line like MCF-7 or HCT116)[4] in a 384-well white, clear-bottom plate at an optimized density (e.g., 5,000 cells/well) in 40 µL of media. Incubate overnight.

  • Compound Addition: Add 100 nL of the Methyl 2-aminobenzo[d]thiazole-5-carboxylate derivatives (at various concentrations for dose-response) or DMSO/Staurosporine controls.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

Expert Insight: This assay is a crucial counter-screen. A compound that inhibits the kinase in a biochemical assay but also shows potent cytotoxicity may be a non-specific toxic agent rather than a specific on-target inhibitor. True hits should ideally show a significant window between their target IC50 and their cytotoxic CC50.

Part 4: Hit Validation and Progression

A "hit" from a primary screen is not an endpoint; it is the starting point for a rigorous validation process designed to eliminate false positives and build confidence in the compound's mechanism of action.[21]

4.1 The Hit Validation Cascade

The goal of hit validation is to confirm that the compound's activity is real, specific, and mediated through direct interaction with the intended target.[7][22]

Hit_Validation Primary_Hit Primary Hit (e.g., HTRF) Reconfirm Reconfirm IC50 (Fresh Powder) Primary_Hit->Reconfirm Confirm Potency Orthogonal Orthogonal Assay (e.g., AlphaScreen) Reconfirm->Orthogonal Confirm MoA Triage Triage Assays (PAINS, Aggregation) Reconfirm->Triage Eliminate Artifacts Biophysical Biophysical Assay (e.g., SPR, TSA) Orthogonal->Biophysical Confirm Binding Validated_Hit Validated Hit Biophysical->Validated_Hit

Caption: A workflow for robust hit validation after the primary screen.

4.2 Protocol: Dose-Response and IC50 Determination

Objective: To quantify the potency of a confirmed hit.

Methodology:

  • Prepare a serial dilution of the hit compound in DMSO, typically starting from 100 µM down to low nM concentrations (e.g., 10-point, 3-fold dilution series).

  • Perform the primary biochemical assay (e.g., HTRF) using this dilution series in triplicate.

  • Calculate the percent inhibition for each concentration relative to positive and negative controls.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

4.3 Orthogonal and Counter-Screening

Rationale: It is critical to confirm a hit using a technology with a different detection principle to rule out assay artifacts.[21] For example, if the primary screen was fluorescence-based (HTRF), a luminescence-based assay (e.g., ADP-Glo™) would be an excellent orthogonal choice. Colored or fluorescent compounds can interfere with optical readouts, and an orthogonal assay can immediately flag these false positives.

Counter-screens against related kinases are also essential to begin building a selectivity profile. A compound that inhibits the target kinase with an IC50 of 50 nM but also inhibits five other kinases at 100 nM may be a less attractive starting point than a compound with a 200 nM IC50 that is highly selective.

References
  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). ACS Infectious Diseases. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry. [Link]

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. (2021). Journal of Medicinal Chemistry. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. (2022). Archiv der Pharmazie. [Link]

  • HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2011). Toxicological Sciences. [Link]

  • High-throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Perspectives in Science. [Link]

  • Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate. (2019). ResearchGate. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Fluorescent biosensors for high throughput screening of protein kinase inhibitors. (2014). Medicinal Research Reviews. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2022). Molecules. [Link]

  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. (2011). Current Pharmaceutical Design. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2012). Frontiers in Pharmacology. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (2023). International Advance Journal of Engineering, Science and Management. [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst. [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]

  • A Step Towards Validation of High-Throughput Sequencing for the Identification of Plant Pathogenic Oomycetes. (2015). Phytopathology. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). International Journal of Biotechnology for Wellness Industries. [Link]

  • HTRF technology on Microplate Readers. (2020). BMG LABTECH. [Link]

  • AlphaScreen. (n.d.). BMG LABTECH. [Link]

  • Cell Based Assays in High Throughput Mode (HTS). (2016). ResearchGate. [Link]

  • HTRF Principle. (n.d.). Revvity. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]

  • A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. (2007). Journal of Biomolecular Screening. [Link]

  • Technologies to Study Kinases. (2021). YouTube. [Link]

  • Z' Does Not Need to Be > 0.5. (2019). Assay and Drug Development Technologies. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences. [Link]

  • Fluorescence assays for high-throughput screening of protein kinases. (2005). Current Opinion in Chemical Biology. [Link]

  • The use of AlphaScreen technology in HTS: Current status. (2011). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate

Ticket ID: #BZ-5-CARB-YIELD Subject: Optimization of Yield and Regioselectivity in 2-Aminobenzothiazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-5-CARB-YIELD Subject: Optimization of Yield and Regioselectivity in 2-Aminobenzothiazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Overview

User Issue: Researchers frequently report low isolated yields (<40%) and difficult purification when synthesizing Methyl 2-aminobenzo[d]thiazole-5-carboxylate (Target 5-I ).

Root Cause Analysis: The synthesis typically utilizes the Hugerschhoff reaction (oxidative cyclization) of methyl 3-aminobenzoate derived thiourea. The core issue is regioselectivity . The meta-ester group directs cyclization to two competing positions:

  • Position 6 (Para to ester): Yields the desired 5-carboxylate (Target 5-I ).

  • Position 2 (Ortho to ester): Yields the undesired 7-carboxylate (Impurity 7-I ).

While steric hindrance favors the desired 5-isomer, the electronic deactivation by the ester group slows the overall reaction, leading to incomplete conversion and side reactions (e.g., oxidative dimerization).

Reaction Pathway Visualization

The following diagram illustrates the competitive cyclization pathways and the critical decision points for yield optimization.

G cluster_conditions Optimization Parameters Start Methyl 3-aminobenzoate Thiourea N-Aryl Thiourea (Intermediate) Start->Thiourea + KSCN / AcOH Transition Oxidative Cyclization (Br2 or SO2Cl2) Thiourea->Transition Target Target: 5-Carboxylate (Major Product) Transition->Target Cyclization at C6 (Sterically Favored) Impurity Impurity: 7-Carboxylate (Minor Product) Transition->Impurity Cyclization at C2 (Sterically Hindered) Temp Temp Control (<10°C addition) Solvent Solvent (AcOH vs. CHCl3)

Figure 1: Competitive cyclization pathways in the Hugerschhoff synthesis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate. The steric bulk of the ester group at the meta-position partially inhibits formation of the 7-isomer.

Troubleshooting Guide & FAQs
Q1: Why is my crude yield high, but my purified yield low?

Diagnosis: You are likely isolating a mixture of regioisomers. The crude solid contains both the 5-carboxylate (desired) and 7-carboxylate (undesired). Solution:

  • Do not rely on column chromatography alone. The isomers have very similar

    
     values on silica.
    
  • Protocol: Use fractional recrystallization . The 5-isomer is generally less soluble in ethanol/water mixtures than the 7-isomer due to better packing (less steric strain).

  • Check: Analyze the crude

    
    -NMR. The aromatic protons of the 7-isomer will show different splitting patterns (typically a doublet-doublet-doublet pattern compressed due to the 1,2,3-substitution) compared to the 5-isomer (which shows a clear singlet for the proton between the ester and nitrogen).
    
Q2: The reaction turns black and tarry. How do I prevent this?

Diagnosis: This indicates "over-oxidation" or polymerization, common when bromine is added too quickly or at too high a temperature. The amino group is electron-rich, but the ester deactivates the ring, requiring a delicate balance. Solution:

  • Temperature Control: Cool the reaction mixture to 0–5°C during the addition of bromine. Only allow it to warm to room temperature after the addition is complete.

  • Dilution: Dilute the bromine in acetic acid (1:2 ratio) before addition to avoid localized hot spots.

Q3: Can I use a different oxidant to improve the ratio?

Diagnosis: Bromine is harsh. Solution: Yes. Sulfuryl chloride (


)  is a milder alternative that often yields cleaner products with fewer tarry byproducts [1].
  • Note: If using

    
    , ensure the thiourea is fully dissolved before addition.
    
Q4: Is there a way to exclusively make the 5-isomer?

Diagnosis: Direct cyclization of 3-aminobenzoate will always have a risk of 7-isomer formation. Advanced Solution: The only way to guarantee regioselectivity is to use the Herz Reaction pathway (starting from 3-amino-4-mercaptobenzoate), but this requires difficult starting materials. For most applications, optimizing the Hugerschhoff reaction and performing rigorous recrystallization is more time-efficient.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate with minimized 7-isomer formation.

Reagents:
  • Methyl 3-aminobenzoate (1.0 equiv)

  • Potassium Thiocyanate (KSCN) (4.0 equiv)[1]

  • Bromine (

    
    ) (1.05 equiv) OR  Sulfuryl Chloride (
    
    
    
    )
  • Glacial Acetic Acid (Solvent)[2]

Step-by-Step Procedure:
  • Thiourea Formation (In-Situ):

    • Dissolve Methyl 3-aminobenzoate (10 mmol) and KSCN (40 mmol) in Glacial Acetic Acid (20 mL).

    • Stir at room temperature for 30 minutes. The solution may become slightly turbid.

    • Technical Note: Excess KSCN drives the equilibrium towards the thiourea intermediate.

  • Controlled Cyclization:

    • Cool the mixture to < 5°C using an ice/salt bath.

    • Add Bromine (10.5 mmol) dissolved in 5 mL Acetic Acid dropwise over 30 minutes.

    • Critical: The temperature must not exceed 10°C. Rapid addition leads to bromination of the benzene ring (at C6 or C2) rather than cyclization.

    • Remove the ice bath and stir at room temperature for 12 hours. A yellow/orange precipitate (hydrobromide salt) will form.

  • Work-up & Neutralization:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8–9. Do not use NaOH, as it may hydrolyze the methyl ester.
      
    • Filter the resulting precipitate and wash extensively with water to remove inorganic salts.

  • Purification (The "Yield Maker"):

    • Dry the crude solid.

    • Recrystallization: Dissolve in boiling Ethanol. Add hot water until slightly turbid, then let cool slowly. The 5-carboxylate typically crystallizes first.

    • Filter and dry.[3]

Comparative Data: Oxidant & Solvent Effects

The following table summarizes expected outcomes based on reaction conditions [1, 2].

ParameterCondition A (Standard)Condition B (Milder)Condition C (High Yield)
Oxidant Bromine (

)
Sulfuryl Chloride (

)
Benzyltrimethylammonium tribromide
Solvent Glacial Acetic AcidChlorobenzene / AcOHIonic Liquid ([BMIM])
Temp 0°C

RT
0°C

40°C
RT
Yield (Isolated) 45-55%50-60%65-75%
Purity (5:7 ratio) ~85:15~90:10~85:15
Pros Cheap, AvailableCleaner reaction profileFast, High Yield
Cons Tarry byproductsRequires anhydrous conditionsExpensive solvent
References
  • Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. ACS Omega. (2020). Describes the standard Hugerschhoff protocol and purification strategies for aminobenzothiazole carboxylates.

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. Discusses the regioselectivity issues of 3-substituted anilines, confirming the formation of 5- and 7-isomers.

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.Scholars Research Library.

    
     and ionic liquids. 
    

Sources

Optimization

Overcoming poor solubility of Methyl 2-aminobenzo[d]thiazole-5-carboxylate derivatives

Introduction: The Solubility Challenge The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] However, der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Challenge

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] However, derivatives of Methyl 2-aminobenzo[d]thiazole-5-carboxylate often present a significant hurdle in the drug development pipeline: poor aqueous solubility.[1] This intrinsic hydrophobicity can severely limit bioavailability, complicate in-vitro assay development, and hinder the transition to preclinical studies.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the solubility challenges associated with this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my Methyl 2-aminobenzo[d]thiazole-5-carboxylate derivatives poorly soluble in aqueous media?

A1: The limited aqueous solubility stems from the compound's molecular structure. The benzothiazole core is a fused aromatic system, which is inherently non-polar and hydrophobic.[1] While the 2-amino group and the methyl carboxylate group add some polarity, the large, rigid ring system dominates, leading to a preference for organic solvents over water.

Q2: How does the 2-amino group influence solubility?

A2: The 2-amino group is basic and can be protonated at acidic pH.[3] The parent compound, 2-aminobenzothiazole, has a pKa of approximately 4.48.[3] When protonated (forming an ammonium salt), the molecule becomes charged and its solubility in water dramatically increases.[3][4] This pH-dependent behavior is a critical tool for solubilization.

Q3: What is the expected solubility of these compounds in common organic solvents?

A3: While specific quantitative data is often compound-dependent, derivatives of this class are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like ethanol and methanol.[5] These solvents are effective for creating concentrated stock solutions for experimental use.

Q4: I tried to make a salt to improve solubility, but it didn't work. Why might this be?

A4: Successful salt formation relies on a sufficient difference in pKa (ΔpKa) between the basic drug and the acidic counter-ion. A general guideline is that the ΔpKa should be greater than 2-3 units for a stable salt to form.[3] If the acid used is not strong enough relative to the basicity of the 2-amino group, an unstable salt or no salt at all may be formed.

Troubleshooting Guide: Experimental Scenarios

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in-vitro assay.

This is a classic problem where the compound, stable in a high concentration of organic co-solvent, crashes out upon dilution into the predominantly aqueous assay medium.

Question: What are the immediate steps I can take to solubilize my compound for initial screening?

Answer: For immediate, small-scale solubilization for in-vitro screening, the goal is to maintain the compound in solution under assay conditions without interfering with the biological system. A systematic approach is recommended.

InVitro_Troubleshooting start_node Problem: Compound Precipitates in Aqueous Buffer check_dmso Step 1: Optimize Co-solvent (DMSO) Concentration start_node->check_dmso process_node process_node decision_node decision_node success_node Success: Compound Solubilized fail_node Consider Advanced Formulation Strategies dmso_ok Is final DMSO < 0.5% and compound still precipitates? check_dmso->dmso_ok dmso_ok->success_node No, soluble at higher DMSO adjust_ph Step 2: Adjust Buffer pH dmso_ok->adjust_ph Yes ph_ok Is compound soluble after pH adjustment? adjust_ph->ph_ok ph_ok->success_node Yes add_surfactant Step 3: Add Surfactant (e.g., Tween 80) ph_ok->add_surfactant No surfactant_ok Does surfactant interfere with the assay? add_surfactant->surfactant_ok surfactant_ok->success_node No, soluble use_cyclodextrin Step 4: Use Cyclodextrin Complexation surfactant_ok->use_cyclodextrin Yes use_cyclodextrin->success_node use_cyclodextrin->fail_node If all else fails

Caption: Troubleshooting Decision Tree for In-Vitro Solubility Issues.

  • Optimize Co-solvent Concentration: The final concentration of DMSO is critical. While higher levels increase solubility, they can be toxic to cells. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays.[3][6] First, determine the maximum tolerable DMSO concentration in your assay and see if your compound is soluble at that level.

  • pH Adjustment: This is the most effective strategy for ionizable compounds like 2-aminobenzothiazoles.[3] Since the amino group is basic, adjusting the buffer pH to be more acidic (e.g., pH 4-5) will protonate the compound, increasing its aqueous solubility.[4] Determine the pKa of your specific derivative to guide pH selection, aiming for a pH at least 1-2 units below the pKa. (See Protocol 2).

  • Use of Surfactants: Incorporating low concentrations (typically below the critical micelle concentration) of non-ionic surfactants, such as Tween 80 or Polysorbate 80, into the assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles.[3][7] It is crucial to run a control to ensure the surfactant itself does not interfere with your assay.

  • Pre-complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is water-soluble.[3][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used. This is an excellent alternative if surfactants interfere with the assay.

Issue 2: I am struggling to formulate my benzothiazole derivative for in-vivo animal studies due to its low solubility and bioavailability.

Question: What formulation strategies can improve the oral bioavailability of my poorly soluble compound for animal studies?

Answer: Formulations for in-vivo studies require more robust strategies to enhance both solubility and absorption.[7][9] The choice depends on the compound's physicochemical properties and the desired dosage form.

InVivo_Strategies cluster_strategies Formulation Strategies main_node Poorly Soluble Benzothiazole Derivative s1 Particle Size Reduction Micronization / Nanosuspension main_node->s1 s2 Amorphous Solid Dispersion Drug dispersed in a polymer matrix (e.g., PVP, HPMC) main_node->s2 s3 Lipid-Based Formulations SEDDS / SMEDDS main_node->s3 strategy_node strategy_node outcome_node Enhanced Bioavailability s1->outcome_node s2->outcome_node s3->outcome_node

Caption: Key Strategies for Enhancing In-Vivo Bioavailability.

  • Particle Size Reduction (Micronization/Nanosuspension): Reducing the particle size of the drug increases the surface-area-to-volume ratio.[10][11] According to the Noyes-Whitney equation, this enhances the dissolution rate, which can lead to improved absorption.[8] Nanosuspensions are a particularly effective approach where drug particles are reduced to the nanoscale and stabilized in a liquid medium.[10]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[9] The drug exists in a higher-energy state compared to its stable crystalline form, which significantly enhances its aqueous solubility and dissolution rate.[3] (See Protocol 3).

  • Lipid-Based Formulations: For highly lipophilic compounds (high LogP), lipid-based delivery systems are very effective.[9][10] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), present the drug in a solubilized state. Upon gentle agitation in gastrointestinal fluids, they form a fine oil-in-water emulsion, facilitating drug absorption.[3]

Detailed Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method to identify suitable solvents for creating a stock solution.

  • Weigh Compound: Accurately weigh 1-2 mg of your benzothiazole derivative into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, Ethanol, PEG 400, NMP) in small, precise increments (e.g., 20 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds. Use gentle heating (30-40°C) if necessary, but be cautious of compound degradation.

  • Observation: Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Calculation: Once the compound is fully dissolved, calculate the solubility in mg/mL.

  • Selection: Choose the solvent that provides the desired concentration with the smallest volume, paying attention to its compatibility with downstream applications.

Protocol 2: pH-Dependent Solubility Assessment

This protocol determines the solubility profile of your compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 5, 6, 7.4).

  • Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The "shake-flask" method is a standard approach.[12]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.[13]

  • Quantification: Dilute the clear supernatant with a suitable organic solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[13][14]

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol is a common lab-scale method to create an ASD for preclinical studies.

  • Solubilization: Co-dissolve the benzothiazole derivative and a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30) in a suitable common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.[3]

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[3]

  • Processing: Scrape the resulting solid from the flask. Gently grind and sieve the material to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.[3]

Reference Data

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanismProsConsBest For
Co-solvents (e.g., DMSO, Ethanol) Reduces solvent polarity, decreasing interfacial tension.[15]Simple, fast, effective for stock solutions.Can be toxic in assays; drug may precipitate on dilution.In-vitro screening, analytical standards.
pH Adjustment Ionizes the molecule, increasing its affinity for water.[4]Highly effective for ionizable drugs, uses simple buffers.Only works for compounds with acidic/basic groups; risk of precipitation if pH changes.In-vitro assays, some oral formulations.
Surfactants (e.g., Tween 80) Forms micelles that encapsulate the hydrophobic drug.[3]Effective at low concentrations.Can interfere with biological assays; potential toxicity.In-vitro and in-vivo formulations.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the drug.[8]Low toxicity, generally does not interfere with assays.Limited drug loading capacity; can be expensive.In-vitro assays, parenteral formulations.
Amorphous Solid Dispersions Overcomes crystal lattice energy, creating a high-energy, more soluble form.[9]Significant solubility enhancement, improves dissolution rate.Can be physically unstable (recrystallization); requires specialized characterization.Oral in-vivo formulations.
Lipid-Based Systems (SEDDS) Drug is pre-dissolved in a lipid mixture that emulsifies in the GI tract.[10]Enhances both solubility and absorption for lipophilic drugs.Complex formulation development; only suitable for lipophilic drugs.Oral in-vivo formulations.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Dr. Reddy's Laboratories. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. [Link]

  • Formulating OSDs for poorly soluble drugs. (2025). Tableting & Solid Dosage Formulation Technology. [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (1994). Journal of Chemical Education. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). Molecules. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). GDCh. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

  • Solubility & Method for determination of solubility. (2017). Slideshare. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2002). Chemistry – A European Journal. [Link]

  • Strategies in poorly soluble drug delivery systems. (2020). Macedonian pharmaceutical bulletin. [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (2023). International Advance Journal of Engineering, Science and Management (IAJESM). [Link]

  • Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. (2024). Journal of Pharmaceutical Sciences. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2016). ResearchGate. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2025). Molecules. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research. [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025). International Journal of Molecular Sciences. [Link]

  • Effect of pH on fluorescence intensity ratio of benzothiazole... (n.d.). ResearchGate. [Link]

  • Methyl 2-aminothiazole-5-carboxylate. (n.d.). Chemsrc. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2021). European Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-aminobenzo[d]thiazole-5-carboxylate Stability &amp; Storage

Version: 2.1 | Last Updated: 2025-05-15 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Methyl 2-aminobenzo[d]thiazole-5-carboxylate is a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: 2025-05-15 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Methyl 2-aminobenzo[d]thiazole-5-carboxylate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and DNA gyrase B antagonists. While the benzothiazole core offers aromatic stability, the molecule presents a "dual-threat" degradation profile:

  • The 5-Ester Moiety: Susceptible to hydrolysis in the presence of ambient moisture.

  • The 2-Amino Group: A nucleophilic center prone to oxidative dimerization and Schiff base formation, particularly in solution.

This guide moves beyond standard "store at -20°C" advice. It provides the mechanistic "why" and the troubleshooting "how" to ensure your biological assays remain reproducible.

Module 1: Critical Storage Protocols

The Solid State Strategy

Your primary goal is to arrest molecular motion and exclude catalytic moisture.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that lowering T from 25°C to -20°C reduces degradation rates by ~20-50 fold.
Atmosphere Argon or Nitrogen Displaces O₂, preventing oxidative coupling of the 2-amino group (azo formation).
Container Amber Vial + Parafilm Benzothiazoles absorb UV; amber glass blocks <400nm light. Parafilm creates a secondary moisture barrier.
Desiccant Silica/Drierite Essential. Hydrolysis of the methyl ester is autocatalytic once trace acid is generated.
The Solution State Trap (DMSO Warning)

CRITICAL WARNING: Do NOT store stock solutions of this compound in DMSO at Room Temperature (RT) for >24 hours.

  • The Mechanism: DMSO is hygroscopic. Absorbed water promotes ester hydrolysis. Furthermore, DMSO can act as a mild oxidant (Swern-type activity) toward the primary amine over extended periods, leading to sulfoximine byproducts or oxidative dimerization.

  • The Protocol:

    • Make stocks at 10 mM or higher (higher concentration = lower relative degradation).

    • Aliquot immediately into single-use vials.

    • Store aliquots at -80°C . Avoid freeze-thaw cycles (precipitates form).

Module 2: Troubleshooting & Diagnostics

Visual & Analytical Triage

Use this decision matrix before committing the sample to a valuable experiment.

StabilityDecisionTree Start Sample Inspection Color Visual: Color Check Start->Color White Off-White / Pale Yellow Color->White Normal Brown Orange / Brown / Dark Color->Brown Oxidation Likely LCMS Run LC-MS (C18, Acidic) White->LCMS Verification Brown->LCMS Diagnostic Purity Purity > 95%? LCMS->Purity Use PROCEED with Assay Purity->Use Yes Recryst Recrystallize (EtOH/H2O) Purity->Recryst No (Hydrolysis) Discard DISCARD (Irreversible) Purity->Discard No (Complex Mix)

Figure 1: Triage workflow for assessing compound integrity prior to biological screening.

LC-MS Diagnostic Fingerprints

When analyzing purity, look for these specific mass shifts relative to the parent ion (


).
Retention ShiftMass Shift (

)
DiagnosisCause
Earlier (Polar) -14 Da Hydrolysis Loss of Methyl (-CH₃) + Gain of H. Ester

Acid. Caused by wet DMSO or improper storage.
Later (Non-polar) +14 Da Transesterification Artifact of storing in Ethanol/Methanol.
Later (Non-polar) +16 Da N-Oxidation Formation of N-oxide or hydroxylamine species.
Very Late 2M - 2 Dimerization Oxidative coupling of two amine units (Azo linkage).

Module 3: Frequently Asked Questions (FAQs)

Q1: I left the solid compound on the benchtop over the weekend. Is it ruined?

  • Answer: Likely not, but caution is required. The solid state is relatively robust.

  • Action: Check the color. If it remains pale yellow/off-white, the bulk is likely intact. If it has turned orange, surface oxidation has occurred. Perform a quick NMR; if the methyl singlet (~3.8 ppm) and aromatic signals are sharp, it is usable.

Q2: Can I use Ethanol to make my stock solution?

  • Answer: No.

  • Reasoning: In the presence of trace acid or base (even from glass surfaces), the methyl ester will undergo transesterification with ethanol, converting your compound into Ethyl 2-aminobenzo[d]thiazole-5-carboxylate. This changes the lipophilicity and potency of the drug. Use Anhydrous DMSO or DMF.

Q3: My LC-MS shows a split peak. Is this an isomer?

  • Answer: It is possible, but check your solvent first.

  • Troubleshooting: If you are using an acidic mobile phase (Formic acid/TFA), the 2-amino group (pKa ~2-4) may be protonating. This can cause peak fronting or splitting. Ensure your gradient is shallow enough. However, if the masses differ by 14 Da, you are seeing the hydrolysis byproduct (Carboxylic acid), which often elutes slightly earlier on C18.

Module 4: Degradation Pathways Visualization

Understanding the chemistry allows you to predict risks.

DegradationPathways Parent Methyl 2-aminobenzo[d]thiazole -5-carboxylate (Active) Hydrolysis Hydrolysis (Acid/Base + H2O) Parent->Hydrolysis Oxidation Oxidation (Light + O2) Parent->Oxidation AcidProd Carboxylic Acid Derivative (Inactive/Polar) [M-14] Hydrolysis->AcidProd Moisture AzoProd Azo Dimer (Insoluble Precipitate) [2M-2] Oxidation->AzoProd Air/Light

Figure 2: Primary degradation pathways. Hydrolysis is moisture-driven; Dimerization is oxidation-driven.

References

  • PubChem. (2025).[1] Methyl 2-aminobenzo[d]thiazole-5-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Eawag-BBD. (2024). 2-Aminobenzoate Degradation Pathway.[2] Biocatalysis/Biodegradation Database. [Link]

  • Organic Chemistry Portal. (2023). Stability and Hydrolysis of Methyl Esters.[3][Link]

  • National Institutes of Health (NIH). (2023). Stability of 2-Aminothiazoles in DMSO Stock Solutions. PubMed Central.[4] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Activity of Methyl 2-aminobenzo[d]thiazole-5-carboxylate and its Derivatives

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the benzothiazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the benzothiazole scaffold, have garnered significant attention for their broad spectrum of biological activities, including potent antitumor properties.[1][2] This guide provides a comprehensive validation and comparative analysis of the anticancer activity of Methyl 2-aminobenzo[d]thiazole-5-carboxylate derivatives, offering experimental data, detailed methodologies, and insights into their structure-activity relationships and mechanisms of action for researchers, scientists, and drug development professionals.

The Mechanistic Landscape: Targeting Critical Cancer Pathways

Derivatives of 2-aminobenzothiazole have emerged as promising anticancer drug candidates due to their ability to target a variety of critical pathways involved in tumor progression and proliferation.[3][4][5] A significant body of research indicates that these compounds exert their cytotoxic effects by inhibiting key protein kinases such as PI3K, AKT, mTOR, EGFR, and CDK2.[3][6][7] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers. The ability of 2-aminobenzothiazole derivatives to modulate this pathway underscores their therapeutic potential.

PI3K_AKT_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Comparative In Vitro Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung)22.13[3]Features a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core.[3]
MCF-7 (Breast)24.31[3]Demonstrates potent activity against both lung and breast cancer cell lines.
OMS14 A549 (Lung)22.13 - 61.03[6]A benzothiazole-piperazine hybrid, suggesting the piperazine moiety contributes to its activity.[6]
MCF-7 (Breast)22.13 - 61.03[6]
Compound 13 HCT116 (Colon)6.43[4]Exhibits high potency against colon, lung, and skin cancer cell lines.
A549 (Lung)9.62[4]Shows superior cellular selectivity with low cytotoxicity against normal cells.[4]
A375 (Melanoma)8.07[4]
Compound 20 HepG2 (Liver)9.99[4]A 2-aminobenzothiazole-thiazolidinedione hybrid.
HCT-116 (Colon)7.44[4]The presence of a substituent on the phenyl ring significantly enhances cytotoxic activity.[4]
MCF-7 (Breast)8.27[4]
Compound 45 A549 (Lung)0.44[8]A 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, showing exceptional potency.
Nitrobenzylidene Derivative 54 MCF-7 (Breast)0.036Contains a thiazolidine moiety, demonstrating very high potency.
HepG2 (Liver)0.048
Chlorobenzyl Indole Derivative 55 HT-29 (Colon)0.024[1]An indole-based benzothiazole derivative with high potency against multiple cell lines.[1]
H460 (Lung)0.29[1]
A549 (Lung)0.84[1]
MDA-MB-231 (Breast)0.88[1]

Validated Experimental Protocols: Assessing Anticancer Activity

The cornerstone of validating the anticancer potential of these derivatives is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

Detailed Protocol: MTT Assay for Antiproliferative Activity

This protocol is designed to be a self-validating system, with internal controls ensuring the reliability of the generated data.

  • Cell Seeding & Acclimatization (The "Why"): To ensure logarithmic growth and uniform cell distribution, cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at an optimal density (typically 5x10³ cells/well). An initial 24-hour incubation at 37°C in a humidified 5% CO₂ atmosphere allows the cells to adhere and recover from the stress of plating. This step is critical for obtaining reproducible results.

  • Compound Treatment (The "Why"): The derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. Cells are then treated with these various concentrations. A vehicle control (medium with the highest concentration of DMSO used) is essential to rule out any solvent-induced cytotoxicity. This dose-response approach is fundamental to determining the IC50 value. The plates are incubated for an additional 48-72 hours, a period that allows for multiple cell doublings and thus a clear measure of growth inhibition.

  • MTT Reagent Addition (The "Why"): The MTT reagent is added to each well. The principle of this step lies in the activity of mitochondrial dehydrogenases in viable, metabolically active cells. These enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan precipitate.

  • Formazan Solubilization (The "Why"): The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. This step is crucial for accurate spectrophotometric quantification.

  • Absorbance Measurement (The "Why"): The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Analysis (The "Why"): The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Incubate_24h 2. Incubate 24h (Adhesion & Recovery) Cell_Culture->Incubate_24h Add_Compounds 3. Add Serial Dilutions of Derivatives Incubate_24h->Add_Compounds Incubate_48_72h 4. Incubate 48-72h (Inhibition Period) Add_Compounds->Incubate_48_72h Add_MTT 5. Add MTT Reagent (Metabolic Conversion) Incubate_48_72h->Add_MTT Solubilize 6. Solubilize Formazan (e.g., with DMSO) Add_MTT->Solubilize Read_Absorbance 7. Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate % Viability & Determine IC50 Read_Absorbance->Calculate_IC50 SAR_Insights cluster_R1 Benzene Ring Substituents (Position 6, etc.) cluster_R2 2-Amino Group Derivatization Benzothiazole 2-Aminobenzothiazole Core R1_node Electron-withdrawing groups (e.g., -NO2, -Cl) often increase activity. Benzothiazole->R1_node Influences Potency R2_node Linkage to other heterocycles (Piperazine, Quinazolinone) can enhance potency. Benzothiazole->R2_node Key for Hybridization

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 2-aminobenzo[d]thiazole-5-carboxylate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-aminobenzo[d]thiazole-5-carboxylate, a compound frequently used in the synthesis of bioactive molecules. While some safety data sheets for related compounds may indicate a non-hazardous classification under the Globally Harmonized System (GHS), the broader class of benzothiazole derivatives has been associated with various health and environmental risks.[1][2] Therefore, a cautious and compliant approach to disposal is paramount.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety and environmental stewardship.

Part 1: Hazardous Waste Determination: The First and Most Critical Step

Before any disposal actions are taken, a formal hazardous waste determination must be made by a trained professional, typically from your institution's Environmental Health and Safety (EHS) department. This is a mandate under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3]

Why this is critical: The specific disposal pathway—whether as a non-hazardous or hazardous waste—is entirely dependent on this determination. Misclassification can lead to significant regulatory penalties and environmental harm.

Your Responsibility:

  • Consult the Safety Data Sheet (SDS): While an SDS may not explicitly provide a hazardous waste code, it contains vital information on toxicity, reactivity, and other hazards that inform the classification.

  • Contact your EHS Office: Provide them with the SDS and any other relevant information about the waste stream (e.g., if it's mixed with solvents). They will provide the final determination and the appropriate hazardous waste codes, if applicable.

  • Assume it's Hazardous: In the absence of a definitive determination, treat the waste as hazardous. This is a fundamental principle of safe laboratory practice.

Part 2: Operational Disposal Plan for Methyl 2-aminobenzo[d]thiazole-5-carboxylate

The following step-by-step protocol is based on the high-probability scenario that Methyl 2-aminobenzo[d]thiazole-5-carboxylate will be managed as a non-halogenated, solid organic hazardous waste.

Proper PPE is non-negotiable. Before handling the compound for disposal, ensure you are wearing:

  • Safety Goggles: Protects against any potential dust or splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use.

  • Laboratory Coat: To protect from contamination of personal clothing.

Proper segregation is key to preventing dangerous chemical reactions and ensuring cost-effective disposal.

  • Do NOT mix with other waste streams:

    • Halogenated organic waste: This is a separate and more expensive disposal stream.

    • Aqueous waste: Mixing organic solids with aqueous waste is improper and can complicate disposal.

    • Sharps or broken glass: These have their own designated disposal containers.

Methyl 2-aminobenzo[d]thiazole-5-carboxylate should be collected in a designated container for solid, non-halogenated organic waste .[4][5]

The integrity and clear communication of waste containers are mandated by regulatory bodies.

  • Container Selection:

    • Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.

    • The container must be in good condition, with no cracks or leaks.

  • Labeling:

    • As soon as the first amount of waste is added, the container must be labeled.

    • The label must include the words "Hazardous Waste" .

    • List all chemical constituents by their full name (no abbreviations or formulas). For example: "Waste Methyl 2-aminobenzo[d]thiazole-5-carboxylate".

    • Indicate the approximate quantity or percentage of each constituent.

    • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.

An SAA is a designated location in the laboratory where hazardous waste is collected before being moved to a central storage area.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from sources of ignition.

  • Ensure the container is within a secondary containment bin to prevent the spread of any potential spills.

  • Once the waste container is full or you are ready to have it removed, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

  • Do not allow waste to accumulate in the lab for extended periods.

Part 3: Decontamination of Containers and Equipment

Any laboratory equipment, such as spatulas, weigh boats, or beakers, that has come into contact with Methyl 2-aminobenzo[d]thiazole-5-carboxylate must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) into a designated "non-halogenated organic solvent waste" container.

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

Empty containers of the pure compound must also be managed appropriately. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of as non-hazardous solid waste, though it is best practice to deface the label to prevent any confusion.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for Methyl 2-aminobenzo[d]thiazole-5-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Accumulation cluster_final_disposal Final Disposal & Decontamination PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate as Solid, Non-Halogenated Organic Waste PPE->Segregate Handle Chemical Decon Decontaminate Glassware & Equipment (Triple Rinse) PPE->Decon After Handling Container Select Compatible Container (e.g., HDPE Jar) Segregate->Container Collect Waste Label Affix 'Hazardous Waste' Label with Full Chemical Name Container->Label First Drop of Waste SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Store Securely Pickup Request Waste Pickup from EHS SAA->Pickup Container Full

Caption: Disposal workflow for Methyl 2-aminobenzo[d]thiazole-5-carboxylate.

Quantitative Data Summary
AspectGuidelineRegulatory Basis
Waste Classification Determined by EHSRCRA (40 CFR Part 261)
Waste Segregation Solid, Non-Halogenated OrganicBest Practice; Prevents Reactions
Container Labeling "Hazardous Waste" + Full Chemical Name40 CFR 262.15
Storage Location Satellite Accumulation Area (SAA)40 CFR 262.15

References

  • Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5015-5030. Available at: [Link]

  • Matamoros, V., Jover, E., & Bayona, J. M. (2010). Occurrence and fate of benzothiazoles and benzotriazoles in constructed wetlands. Water Science and Technology, 61(1), 191-198. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Braun Research Group, Northwestern University. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

Sources

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